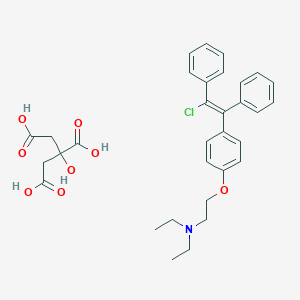

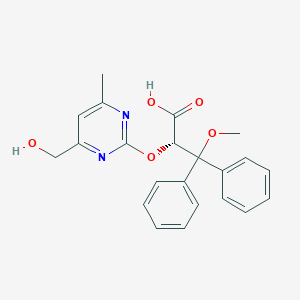

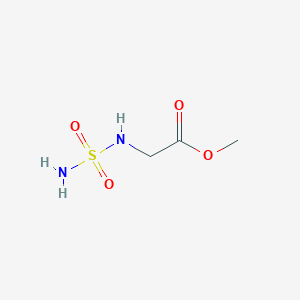

![molecular formula C12H15ClO2 B129054 Ethyl 2-[4-(chloromethyl)phenyl]propanoate CAS No. 43153-03-3](/img/structure/B129054.png)

Ethyl 2-[4-(chloromethyl)phenyl]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-[4-(chloromethyl)phenyl]propanoate is a chemical compound that has been the subject of various research studies due to its potential applications in different fields. The compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further linked to a propanoate ester group. This structure has been utilized in the synthesis of polymers, herbicides, and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related compounds with chloromethyl phenyl groups has been reported in several studies. For instance, a ladder-like polysilsesquioxane with side-chain 2-(4-chloromethyl phenyl) ethyl groups was synthesized using a stepwise coupling polymerization, starting from a monomer synthesized by a hydrosilylation reaction . Another study described the two-step synthesis of a related compound, ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate, which involved starting materials such as hydroquinone and ethyl (2S)-O-tosyl-lactate . These methods demonstrate the versatility of chloromethyl phenyl compounds in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 2-[4-(chloromethyl)phenyl]propanoate has been confirmed using various spectroscopic techniques. For example, the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was confirmed using FT-IR, NMR, and ESI-MS spectroscopy. Computational methods such as DFT were also employed to determine molecular geometry and vibrational frequencies . These studies provide a detailed understanding of the molecular structure and confirm the identity of the synthesized compounds.

Chemical Reactions Analysis

Compounds with chloromethyl phenyl groups participate in various chemical reactions. Reactions with O-nucleophiles and N-nucleophiles have been reported, leading to the formation of phenoxymethyl and methoxymethyl derivatives, as well as dihydro-3H-pyrrolo[3,4-c]pyridin-3-ones . Additionally, the insertion of dichlorocarbene into carbon-hydrogen bonds has been studied, demonstrating the reactivity of chloromethyl groups in the presence of metal compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloromethyl phenyl compounds are influenced by their molecular structure. The novel ladder-like polymer mentioned earlier exhibits promising potential applications due to its thermal stability and solubility, as characterized by DSC, TGA, VPO, and XRD . The compound ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was found to exist as the enamine tautomer in the solid state, with specific bond distances and hydrogen bonding patterns . These properties are crucial for the application of these compounds in various domains.

Applications De Recherche Scientifique

Synthesis of Reactive Polymers and Functional Materials

A novel type of soluble, structure-ordered ladder-like polysilsesquioxane with reactive side-chain 2-(4-chloromethyl phenyl) ethyl groups was synthesized through stepwise coupling polymerization. The synthesized monomer and polymer have potential applications as initiators for atom transfer radical polymerization and as precursors for various advanced functional polymers due to their ordered structure and reactive side chains. This research demonstrates the versatility of ethyl 2-[4-(chloromethyl)phenyl]propanoate derivatives in creating materials with potential applications in the field of advanced materials and nanotechnology Chunqing Liu, Yang Liu, P. Xie, D. Dai, Rongben Zhang, 2001.

Advancements in Organic Synthesis

Ethyl 2-[4-(chloromethyl)phenyl]propanoate serves as an important intermediate in various organic synthesis processes. For instance, it has been used in the fabrication of 4-phenyl-2-butanone, a key medium for synthesizing medicine aimed at reducing inflammation and acting as a codeine substitute. The synthesis process involves several steps, including Claisen's condensation and substitution reactions, highlighting the compound's utility in complex organic synthesis procedures aimed at producing medically relevant compounds Jiangli Zhang, 2005.

Development of Anticancer and Antibacterial Agents

In the realm of pharmaceutical research, derivatives of ethyl 2-[4-(chloromethyl)phenyl]propanoate, specifically thiosemicarbazone derivatives, have shown promise as anticancer and antibacterial agents. These compounds exhibit good anticancer activity, antibacterial properties, and lower toxicity, making them of great interest for understanding their pharmacokinetic mechanisms. Studies into the binding characteristics of these derivatives with human serum albumin are crucial for developing effective drug delivery systems S. Karthikeyan, G. Bharanidharan, Manish Kesherwani, K. Mani, N. Srinivasan, D. Velmurugan, P. Aruna, S. Ganesan, 2016.

Exploration of Antimicrobial Potentials

The compound's utility extends to the synthesis of novel azetidines with potential antimicrobial activity. By undergoing various chemical reactions, ethyl 2-[4-(chloromethyl)phenyl]propanoate derivatives are converted into compounds tested for their effectiveness against a range of microbial threats. This research underscores the potential of ethyl 2-[4-(chloromethyl)phenyl]propanoate derivatives in contributing to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance K. Doraswamy, P. Ramana, 2013.

Propriétés

IUPAC Name |

ethyl 2-[4-(chloromethyl)phenyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-3-15-12(14)9(2)11-6-4-10(8-13)5-7-11/h4-7,9H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRSKOFNPMYRSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=C(C=C1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451320 |

Source

|

| Record name | Ethyl 2-[4-(chloromethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[4-(chloromethyl)phenyl]propanoate | |

CAS RN |

43153-03-3 |

Source

|

| Record name | Ethyl 2-[4-(chloromethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

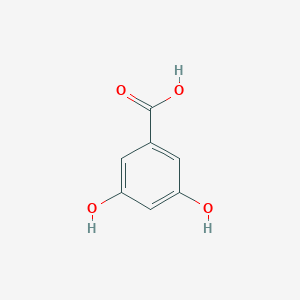

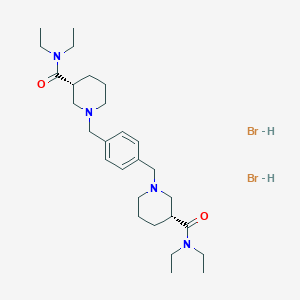

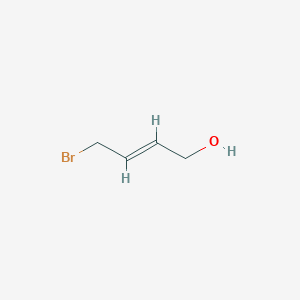

![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B128996.png)

![Pyrrolo[1,2-a]pyrazine-8-carboxamide](/img/structure/B129002.png)